molecular formula C14H27N3O2 B7589678 N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide

N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide

Cat. No. B7589678
M. Wt: 269.38 g/mol
InChI Key: XMOSOFFJQOLLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also referred to as PACAP-27 and is a member of the pituitary adenylate cyclase-activating polypeptide (PACAP) family.

Mechanism of Action

N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide exerts its effects through binding to specific receptors, including the PAC1 receptor, VPAC1 receptor, and VPAC2 receptor. The compound has been shown to activate various intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide are diverse and include the promotion of neuronal survival, the regulation of hormone secretion, and the modulation of immune responses. The compound has also been shown to have vasodilatory effects and to improve cardiac function.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide is its ability to activate multiple intracellular signaling pathways, making it a valuable tool for studying complex cellular processes. However, the compound's complex mechanism of action and potential off-target effects may limit its use in certain experimental settings.

Future Directions

Future research on N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide could focus on elucidating its precise mechanisms of action and identifying potential therapeutic applications in various fields of medicine. The development of more potent and selective analogs of the compound could also enhance its utility as a research tool and potential therapeutic agent. Additionally, further studies on the compound's pharmacokinetics and toxicity profile could help to inform its clinical development.

Synthesis Methods

The synthesis of N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves coupling the N-protected amino acid residues to a solid support, followed by deprotection and coupling of the next amino acid. The final product is then cleaved from the solid support and purified.

Scientific Research Applications

N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, endocrinology, and cardiology. The compound has been shown to have neuroprotective, anti-inflammatory, and cardioprotective effects.

properties

IUPAC Name

N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c15-7-8-16-13(18)12-4-3-9-17(10-12)11-14(19)5-1-2-6-14/h12,19H,1-11,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOSOFFJQOLLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCCC(C2)C(=O)NCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide

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